

Chemical structure and properties of ML 10302

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML 10302

Cat. No.: B1235468

Get Quote

ML10302: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent 5-HT₄ Partial Agonist

This technical guide provides a comprehensive overview of ML10302, a potent and selective serotonin 4 (5-HT₄) receptor partial agonist. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, pharmacological properties, and the experimental methodologies used for its evaluation.

Chemical Structure and Physicochemical Properties

ML10302, with the chemical name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a synthetic organic compound. Its structure is characterized by a substituted benzoic acid ester linked to a piperidine moiety.



Identifier	Value	
IUPAC Name	2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2- methoxybenzoate	
Molecular Formula	C15H21ClN2O3	
Molecular Weight	312.79 g/mol	
CAS Number	148868-55-7	
ChEMBL ID	CHEMBL286136	
PubChem CID	5311299	
SMILES	COC1=CC(=C(C=C1N)Cl)C(=O)OCCN2CCCC C2	

Pharmacological Properties and Quantitative Data

ML10302 is a high-affinity partial agonist of the 5-HT₄ receptor. Its biological activity has been characterized in several studies, demonstrating its potency and selectivity.

Parameter	Value	Species/Assay Condition	Reference
EC50	4 nM	5-HT4 receptor activation	[1]
K _i (5-HT ₄)	1.07 nM	Radioligand binding assay	[2]
K₁ (5-HT₃)	730 nM	Radioligand binding assay	[1]
Selectivity	>680-fold	(Ki 5-HT3 / Ki 5-HT4)	[1]

Mechanism of Action and Signaling Pathway

As a 5-HT $_4$ receptor agonist, ML10302 stimulates Gs alpha subunit (G α s)-coupled signaling pathways. Activation of the 5-HT $_4$ receptor leads to the stimulation of adenylyl cyclase, which in





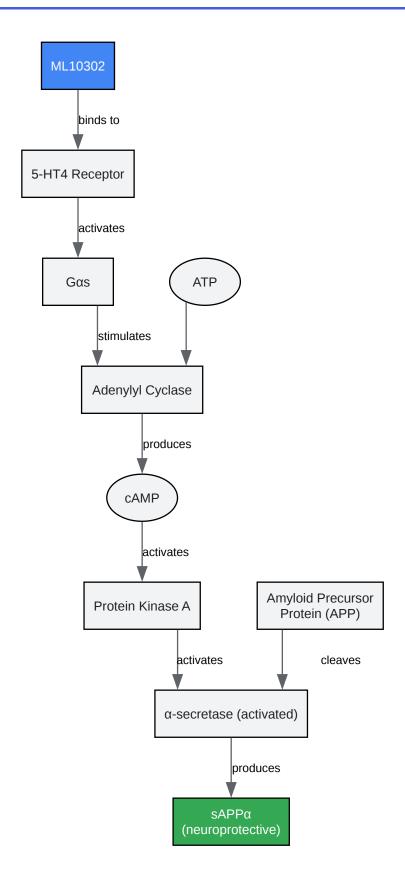


turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.

One of the significant downstream effects of ML10302-mediated 5-HT $_4$ receptor activation is the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP). This occurs through the activation of α -secretase, which cleaves APP to produce the soluble fragment sAPP α . Increased levels of sAPP α are associated with neuroprotective and memory-enhancing effects, making ML10302 a compound of interest in Alzheimer's disease research. [1]

In the gastrointestinal tract, ML10302 has been shown to stimulate gut motility. This prokinetic effect is primarily mediated through the activation of cholinergic pathways.[2] In the colon, there is also evidence for the involvement of tachykininergic pathways.[2]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of ML 10302].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235468#chemical-structure-and-properties-of-ml-10302]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com